tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The tert-butyl group and the bromo substituent add to the compound’s unique chemical properties, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a bromoalkylamine and a ketone or aldehyde.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Bromination: The final step involves the bromination of the spirocyclic core, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups within the molecule.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives such as N-oxides or hydroxylated compounds.
Reduction Products: Reduced forms of the spirocyclic core or deprotected amines.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Ligand Synthesis: Employed in the synthesis of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential CNS-active agents.
Drug Discovery: Utilized in the development of novel drug candidates due to its unique structural features.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Agrochemicals: Employed in the development of agrochemical products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate is largely dependent on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific biological pathways. The spirocyclic structure can interact with various molecular targets, including enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Comparison:
- Structural Differences: While these compounds share the spirocyclic core, they differ in the substituents attached to the core, such as the presence of bromo, oxo, or hydroxy groups.
- Chemical Reactivity: The presence of different functional groups influences their reactivity and the types of chemical reactions they undergo.
- Applications: Each compound has unique applications based on its chemical properties. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is used in the synthesis of γ-butyrolactone derivatives, while tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is used in the synthesis of CNS-active agents.
Properties
IUPAC Name |
tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIXMTWVJWYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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